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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzaldehyde

Cat. No.: B045663

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development focused on the synthesis, characterization, and application
of 2-Fluoro-6-methylbenzaldehyde. We will delve into its core molecular attributes, plausible
synthetic routes, predicted spectroscopic signatures, and its potential as a strategic building
block in medicinal chemistry.

Section 1: Core Molecular Attributes

2-Fluoro-6-methylbenzaldehyde is a disubstituted aromatic aldehyde. The presence of a
fluorine atom and a methyl group ortho to the aldehyde functionality imparts unique steric and
electronic properties, making it a valuable intermediate in organic synthesis. Its fundamental
properties are summarized below.

Property Value Source(s)

Molecular Formula CsH7FO --INVALID-LINK--
Molecular Weight 138.14 g/mol --INVALID-LINK--
CAS Number 117752-04-2 --INVALID-LINK--
Canonical SMILES CC1=C(C(=CC=C1)F)C=0 --INVALID-LINK--
InChl Key BEQBWPZBBMKICEL --INVALID-LINK--

UHFFFAOYSA-N
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Section 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is critical for its effective
and safe handling in a laboratory setting.

Property Value Source(s)

Appearance Colorless to yellow liquid --INVALID-LINK--
Density 1.151 g/mL at 20 °C --INVALID-LINK--
Refractive Index (n2°/D) 1.525 --INVALID-LINK--
Storage Temperature 2-8°C --INVALID-LINK--
GHS Pictogram GHSO07 (Exclamation mark) --INVALID-LINK--
Hazard Statement(s) H315: Causes skin irritation --INVALID-LINK--
Precautionary Statement(s) P264, P280, P30z+P3s2, --INVALID-LINK--

P332+P313

Section 3: Synthesis and Mechanistic Insights

While multiple routes to substituted benzaldehydes exist, a common and effective method is
the selective oxidation of the corresponding methyl group on the toluene precursor. For 2-
Fluoro-6-methylbenzaldehyde, the logical precursor is 2-fluoro-6-methyltoluene. Oxidation
using manganese dioxide (MnOz2) in acidic medium is a well-established method for the
conversion of benzylic methyl groups to aldehydes, often minimizing over-oxidation to the
carboxylic acid.[1][2]

The reaction proceeds via a radical mechanism where MnO:z acts as the oxidizing agent. The
acidic environment facilitates the process. The selectivity for the aldehyde is enhanced
because the aldehyde product is typically less reactive than the starting toluene under these
conditions and can be removed from the reaction mixture by methods like steam distillation to
prevent further oxidation.[1]

Figure 1: Proposed workflow for the synthesis of 2-Fluoro-6-methylbenzaldehyde.
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Section 4: Spectroscopic Characterization

Disclaimer: Experimental spectroscopic data for 2-Fluoro-6-methylbenzaldehyde is not
readily available in public databases. The following data is predicted based on established
principles of NMR and IR spectroscopy and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
The predicted chemical shifts are influenced by the electronic effects of the aldehyde (electron-
withdrawing), fluorine (electron-withdrawing, strong C-F and H-F coupling), and methyl
(electron-donating) groups.[3][4]

1H NMR: The aldehydic proton is expected to be the most downfield signal due to the strong
deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting
patterns due to both H-H and H-F coupling.

13C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm). The aromatic
carbons will show distinct signals, with their chemical shifts influenced by the attached
substituents and C-F coupling. The carbon directly bonded to fluorine (C2) will show a large
one-bond C-F coupling constant.[5][6]
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Predicted Chemical Shift

Data Type Key Features & Rationale
(3, ppm)
(s, 1H, -CHO): Aldehydic
1H NMR ~10.2 proton, deshielded by the
carbonyl group.
(m, 1H, Ar-H): Aromatic proton
~7.6-7.38 _
para to the fluorine.
(m, 2H, Ar-H): Remaining
~7.1-7.3 aromatic protons, showing
complex splitting.
~2.5 (s, 3H, -CHs): Methyl protons.
(d, C=0): Aldehyde carbonyl,
3C NMR ~191 doublet due to coupling with

ortho-fluorine.

~162 (d, WJCF = 250 Hz)

(C-F): Carbon directly bonded
to fluorine, large one-bond

coupling.

(Ar-C): Quaternary aromatic

~135-140
carbons (C1, C6).
(Ar-CH): Aromatic methine
~125-135
carbons.
~20 (-CHs): Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key

expected absorptions for 2-Fluoro-6-methylbenzaldehyde are:

e C=0 Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde,
expected around 1700-1715 cm~1.
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e Aldehydic C-H Stretch: Two weak to medium bands are characteristic for the C-H bond of an
aldehyde, typically appearing around 2820-2850 cm~* and 2720-2750 cm~1.

e Aromatic C-H Stretch: Bands appearing just above 3000 cm~? (typically 3050-3100 cm™1).

e C-F Stretch: A strong band in the fingerprint region, typically between 1200-1250 cm~1.

Section 5: Applications in Medicinal Chemistry and
Drug Development

Fluorinated organic molecules are of paramount importance in modern drug discovery. The
incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and
lipophilicity.[7] 2-Fluoro-6-methylbenzaldehyde serves as a versatile building block for
introducing the ortho-fluoro-methyl-phenyl motif into larger, more complex molecules.

While direct applications are proprietary, the utility of this structural motif can be inferred from
its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This acid is a key building
block for an advanced epidermal growth factor receptor (EGFR) inhibitor and for the synthesis
of Avacopan, a drug used to treat ANCA-associated vasculitis.[7][8] This strongly suggests that
2-Fluoro-6-methylbenzaldehyde is a strategic precursor for the synthesis of analogous active
pharmaceutical ingredients (APISs).

The aldehyde functionality is highly reactive and serves as a synthetic handle for numerous
transformations, including:

Knoevenagel Condensation: A base-catalyzed reaction with active methylene compounds to
form C=C bonds, a cornerstone of drug synthesis.

Reductive Amination: Conversion to amines for coupling with other fragments.

Wittig Reaction: Formation of alkenes.

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol,
respectively.

Figure 2: General mechanism of a Knoevenagel condensation involving 2-Fluoro-6-
methylbenzaldehyde.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/leveraging-2-fluoro-6-methylbenzoic-acid-in-api-synthesis-jw
https://www.benchchem.com/product/b045663?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/leveraging-2-fluoro-6-methylbenzoic-acid-in-api-synthesis-jw
https://www.ossila.com/products/2-fluoro-6-methylbenzoic-acid
https://www.benchchem.com/product/b045663?utm_src=pdf-body
https://www.benchchem.com/product/b045663?utm_src=pdf-body
https://www.benchchem.com/product/b045663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Section 6: Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of 2-Fluoro-6-
methylbenzaldehyde based on established chemical transformations.[1][2]

Protocol: Oxidation of 2-Fluoro-6-methyltoluene

Materials:

2-Fluoro-6-methyltoluene (1.0 eq)

e Manganese Dioxide (MnOz, activated, ~2.5 eq)

 Sulfuric Acid (60-65% aqueous solution)

e Toluene (as co-solvent)

o Dichloromethane (DCM) for extraction

e Saturated Sodium Bicarbonate Solution

e Anhydrous Magnesium Sulfate

Deionized Water

Equipment:

e Three-neck round-bottom flask

e Mechanical stirrer

o Reflux condenser

e Thermometer

e Heating mantle

o Steam distillation apparatus
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e Separatory funnel
Procedure:

e Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, reflux condenser,
and a thermometer.

o Charging Flask: To the flask, add 2-fluoro-6-methyltoluene (1.0 eq), toluene (as a co-solvent,
approx. 3 volumes relative to the starting material), and the 65% sulfuric acid solution
(approx. 7 volumes).

» Reaction Initiation: Begin vigorous stirring and heat the mixture to 40°C using a heating
mantle.

« Addition of Oxidant: Slowly add activated manganese dioxide (2.5 eq) in portions over 30-60
minutes. The reaction is exothermic; maintain the temperature at 40-45°C by controlling the
rate of addition and using a water bath for cooling if necessary.

e Reaction Monitoring (Self-Validation): The reaction progress can be monitored by the
disappearance of the black MnO: solid and the formation of a lighter-colored manganese
sulfate mixture. A sample can be withdrawn, worked up, and analyzed by GC-MS or TLC to
check for the consumption of the starting material. Continue stirring at 40°C for 4-6 hours
after the addition is complete, or until monitoring indicates completion.

o Work-up & Isolation: Cool the reaction mixture to room temperature. Arrange the apparatus
for steam distillation. Steam distill the mixture to co-distill the unreacted toluene and the
product, 2-fluoro-6-methylbenzaldehyde. Collect the cloudy distillate.

o Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer three
times with dichloromethane.

e Washing: Combine the organic extracts and wash sequentially with saturated sodium
bicarbonate solution (to remove any traces of benzoic acid) and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to remove the DCM and toluene.
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 Purification: The crude product can be further purified by vacuum distillation or column
chromatography on silica gel to yield the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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